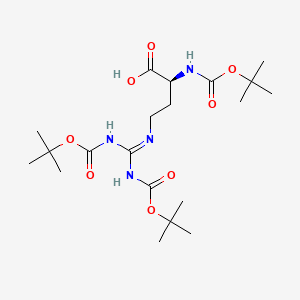

Boc-norArg(Boc)2-OH

Übersicht

Beschreibung

Boc-norArg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonyl-norarginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino groups during chemical reactions.

Wissenschaftliche Forschungsanwendungen

Boc-norArg(Boc)2-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules. The Boc protecting groups provide stability during multi-step synthesis processes.

Biology: Boc-norArg(Boc)2-OH is used in the study of protein structure and function. It allows for the incorporation of arginine residues into peptides and proteins.

Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences and modifications.

Industry: Boc-norArg(Boc)2-OH is used in the production of peptide-based materials and coatings. .

Wirkmechanismus

Target of Action

Boc-norArg(Boc)2-OH, also known as Tri-N-Boc-L-Norarginine, primarily targets enzymes involved in peptide synthesis. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and cell signaling .

Mode of Action

The compound interacts with its targets by acting as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) groups protect the amino and guanidino groups of the arginine derivative, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the selective formation of peptide bonds .

Biochemical Pathways

Boc-norArg(Boc)2-OH is involved in the biochemical pathways of protein synthesis. By incorporating into the growing peptide chain, it ensures the correct sequence and structure of the synthesized peptides. This process is essential for the production of functional proteins and peptides, which are vital for cellular functions and signaling .

Pharmacokinetics

The pharmacokinetics of Boc-norArg(Boc)2-OH, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The Boc groups enhance the compound’s stability and solubility, improving its bioavailability. Once the Boc groups are removed under physiological conditions, the active arginine derivative can participate in biological processes .

Result of Action

At the molecular level, Boc-norArg(Boc)2-OH facilitates the synthesis of peptides with high specificity and efficiency. This leads to the production of functional proteins that are essential for various cellular activities, including enzyme catalysis, signal transduction, and structural support .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of Boc-norArg(Boc)2-OH. The Boc groups provide stability under a range of conditions, but they are designed to be removed under specific conditions (e.g., acidic environments) to release the active arginine derivative .

Biochemische Analyse

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that threshold effects, as well as toxic or adverse effects at high doses, may be observed .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-norArg(Boc)2-OH typically involves the protection of the amino groups of norarginine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected derivative. The reaction conditions are generally mild, and the process can be conducted under either aqueous or anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of Boc-norArg(Boc)2-OH follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure the consistent production of high-purity Boc-norArg(Boc)2-OH .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-norArg(Boc)2-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The guanidine group in norarginine can participate in redox reactions, although these are less common for the Boc-protected derivative.

Coupling Reactions: Boc-norArg(Boc)2-OH is frequently used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in peptide coupling reactions.

Bases: Triethylamine or sodium hydroxide are used to facilitate the initial Boc protection.

Major Products Formed

The primary product formed from the deprotection of Boc-norArg(Boc)2-OH is norarginine, which can then participate in further chemical reactions to form peptides or other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Arg(Boc)2-OH: Another Boc-protected derivative of arginine, used similarly in peptide synthesis.

Fmoc-norArg(Boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, used in solid-phase peptide synthesis.

Cbz-Arg(Boc)2-OH: A derivative with a benzyloxycarbonyl (Cbz) protecting group, used in peptide synthesis

Uniqueness

Boc-norArg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthesis. The use of Boc groups allows for orthogonal protection strategies, enabling the selective deprotection of specific amino groups under controlled conditions .

Eigenschaften

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBQYVLEIKLFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858502 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869094-29-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)